molecular formula C7H11BrO B2572432 rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 1864003-02-0

rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane

Cat. No. B2572432
M. Wt: 191.068
InChI Key: UHZMGDQVYYPBQQ-DSYKOEDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclic compounds like “rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane” are a class of organic compounds that contain two fused rings in their structure . The “oxa” prefix indicates the presence of an oxygen atom in the ring structure .


Molecular Structure Analysis

The molecular structure of a compound like “rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane” would be characterized by two fused rings, one of which contains an oxygen atom . The “rac-” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Without specific information, it’s difficult to provide an analysis of the properties of “rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane”.

Scientific Research Applications

Cocrystal Formation

One study explores the cocrystal formation involving rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and 2-aminobenzothiazole. In this research, molecules of each component are linked into centrosymmetric dimers by intermolecular N—H⋯O hydrogen bonds, further connected by O—H⋯O hydrogen bonds into a chain along the b-axis. This study indicates the potential of rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane derivatives in forming structurally complex cocrystals, facilitating studies on molecular packing and interaction dynamics (Wang, Hu, & Wang, 2008).

Enantioselective Synthesis

Another research focus is the enantioselective synthesis of derivatives, such as (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, which serves as a key precursor in synthesizing A2a receptor antagonists. The study describes a scalable and enantioselective access through enzymatic resolution, underscoring the compound's significance in medicinal chemistry as an intermediate for synthesizing targeted molecular entities (Wirz, Spurr, & Pfleger, 2010).

Microreactor Technology Adaptation

Research on adapting synthesis sequences involving exothermic and acylazide steps to microreactor technology highlights the compound's role in pharmaceutical intermediate production. This adaptation allows for continuous processing, enhancing safety and yield in the synthesis of pharmaceutically relevant intermediates (Rumi et al., 2009).

Chiral Building Blocks for Terpenoids

The compound also finds application in the synthesis of chiral building blocks for terpenoids, showcasing its versatility in organic synthesis. One study demonstrates its use in preparing enantiomerically pure derivatives, facilitating the total synthesis of terpenoid frameworks. This research emphasizes the compound's utility in synthesizing complex natural products and pharmaceuticals (Yu, 2005).

properties

IUPAC Name

(1R,2S,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4H2/t5-,6+,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZMGDQVYYPBQQ-DSYKOEDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1O2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane

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